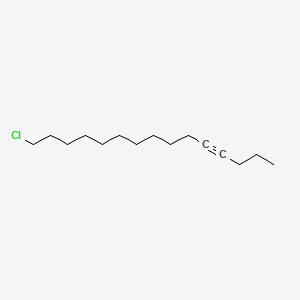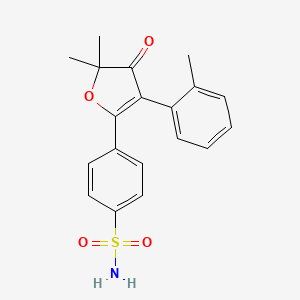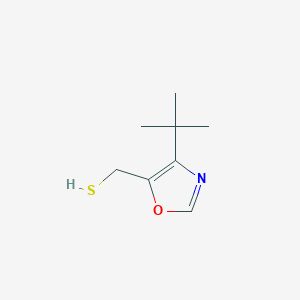
(4-(Tert-butyl)oxazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Tert-butyl)oxazol-5-yl)methanethiol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl group and the methanethiol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an α-haloketone can form the oxazole ring, which can then be further functionalized to introduce the tert-butyl and methanethiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)oxazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(4-(Tert-butyl)oxazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)oxazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the oxazole ring and the thiol group can enable it to form covalent bonds with target proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound, which lacks the tert-butyl and methanethiol groups.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, offering different reactivity.
Uniqueness
(4-(Tert-butyl)oxazol-5-yl)methanethiol is unique due to the combination of the tert-butyl group and the methanethiol moiety, which can influence its chemical properties and potential applications. This combination can enhance its stability, reactivity, and biological activity compared to other oxazole derivatives.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(4-tert-butyl-1,3-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)7-6(4-11)10-5-9-7/h5,11H,4H2,1-3H3 |
InChI Key |
XKNVJWJLFWWKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


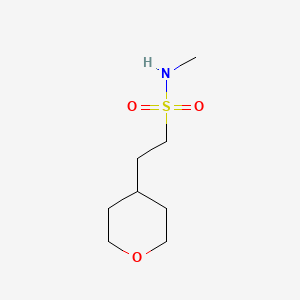

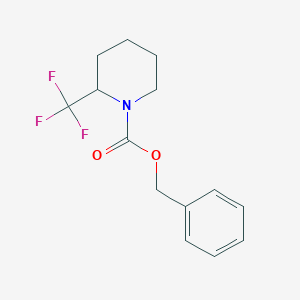
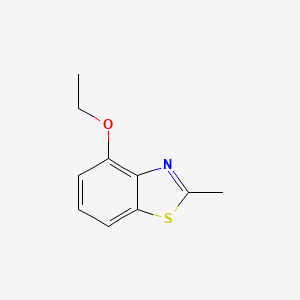
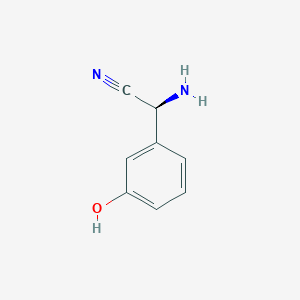

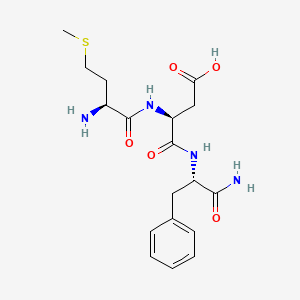

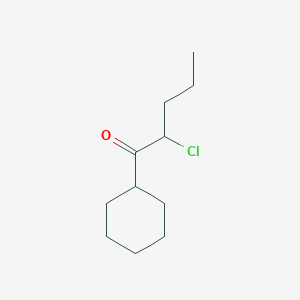

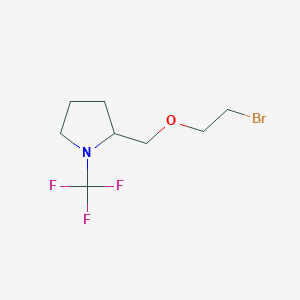
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
